molecular formula C11H7ClN2O4 B8618225 3-(o-chlorophenoxy)-4-nitropyridine N-oxide CAS No. 73407-30-4

3-(o-chlorophenoxy)-4-nitropyridine N-oxide

Cat. No.: B8618225
CAS No.: 73407-30-4
M. Wt: 266.64 g/mol
InChI Key: DYCFWMFPOMJQLF-UHFFFAOYSA-N
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Description

3-(o-chlorophenoxy)-4-nitropyridine N-oxide is a useful research compound. Its molecular formula is C11H7ClN2O4 and its molecular weight is 266.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

73407-30-4

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

3-(2-chlorophenoxy)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H7ClN2O4/c12-8-3-1-2-4-10(8)18-11-7-13(15)6-5-9(11)14(16)17/h1-7H

InChI Key

DYCFWMFPOMJQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.16 g of 3-fluoro-4-nitropyridine N-oxide [Rocz. Chem. 40, 1675 (1966), Chem. Abstr. 69, 59059d (1968)] and 2.58 g of o-chlorophenol in 250 ml of acetone is treated with 5.6 g of anhydrous potassium carbonate. The heterogeneous mixture is stirred vigorously at 25° C. for 16 hours. The mixture is filtered and concentrated at reduced pressure. The product is dissolved in 200 ml of acetonitrile and chromatographed over neutral alumina. The eluate is concentrated at reduced pressure and 3-(o-chlorophenoxy)-4-nitropyridine N-oxide is recrystallized from methanol-diethyl ether; mp 129°-131° C.
Quantity
3.16 g
Type
reactant
Reaction Step One
[Compound]
Name
59059d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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